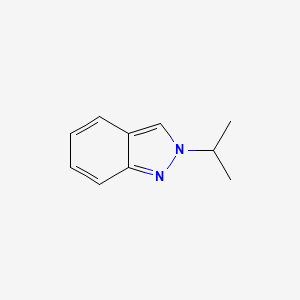

2-Isopropyl-2H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

2-propan-2-ylindazole |

InChI |

InChI=1S/C10H12N2/c1-8(2)12-7-9-5-3-4-6-10(9)11-12/h3-8H,1-2H3 |

InChI Key |

WWKQLKZHPMHBSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C2C=CC=CC2=N1 |

Origin of Product |

United States |

Foundational & Exploratory

what is the structure of 2-Isopropyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Isopropyl-2H-indazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on the parent 2H-indazole scaffold and closely related derivatives to provide a thorough understanding.

Structural Confirmation and Properties

This compound is a derivative of indazole, a bicyclic heteroaromatic organic compound. The core structure consists of a benzene ring fused to a pyrazole ring. In the 2H-indazole tautomer, the isopropyl group is attached to the nitrogen atom at the 2-position of the indazole ring.

For comparative purposes, the properties of a closely related and commercially available derivative, methyl this compound-3-carboxylate, are presented below.

| Property | Value |

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.25 g/mol |

| CAS Number | 173600-07-2 |

| Physical Form | Not Specified |

| Purity | ≥95% |

Data for Methyl this compound-3-carboxylate

Synthesis of this compound

A general and efficient method for the regioselective synthesis of 2-alkyl-2H-indazoles has been reported. This approach provides a viable pathway for the preparation of this compound.

Experimental Protocol: General Synthesis of 2-Alkyl-2H-indazoles

A common method for the N-alkylation of indazoles involves the reaction of the indazole with an appropriate alkylating agent in the presence of a base. To favor the formation of the 2-alkylated product over the 1-alkylated isomer, specific reaction conditions and reagents are employed.

Materials:

-

1H-Indazole

-

2-Iodopropane (or other suitable isopropylating agent)

-

A suitable base (e.g., Sodium Hydride, Potassium Carbonate)

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

Procedure:

-

To a solution of 1H-indazole in a suitable solvent, the base is added portion-wise at a controlled temperature (e.g., 0 °C).

-

The mixture is stirred for a specified time to allow for the formation of the indazole anion.

-

The isopropylating agent (e.g., 2-iodopropane) is then added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to isolate the this compound.

The regioselectivity of the alkylation can be influenced by the choice of base, solvent, and temperature.

Visualizing the Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis of 2-Isopropyl-2H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Isopropyl-2H-indazole, a significant heterocyclic motif in medicinal chemistry. The synthesis of N-alkylated indazoles is often complicated by the challenge of regioselectivity, as direct alkylation typically yields a mixture of N1 and N2 isomers. This guide details both non-selective and highly regioselective methods, providing experimental protocols and comparative data to inform synthetic strategy.

Introduction

Indazole and its derivatives are crucial pharmacophores in a multitude of therapeutic agents. The constitutional isomers, 1-alkyl-1H-indazoles and 2-alkyl-2H-indazoles, can exhibit distinct biological activities. Consequently, the development of regioselective synthetic routes to access either isomer is of paramount importance in drug discovery and development. This guide focuses on the synthesis of the this compound isomer, detailing traditional and modern methodologies.

Comparative Synthesis Data

The following table summarizes the quantitative data for the key synthesis pathways to this compound, highlighting the critical differences in yield and regioselectivity.

| Synthesis Pathway | Alkylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | N1:N2 Ratio | Total Yield (%) |

| Direct Alkylation | Isopropyl Iodide | NaH | DMF | RT | 2 | 1:1.2 | 84 |

| Selective N2-Alkylation | Isopropyl 2,2,2-trichloroacetimidate | TfOH | 1,2-DCE | 25 | 18-24 | >1:99 | 96 |

Synthesis Pathways and Methodologies

Direct Alkylation with Isopropyl Halide

Direct alkylation of the indazole ring with an isopropyl halide in the presence of a base is a straightforward but generally non-selective method. The reaction proceeds via deprotonation of the indazole N-H, followed by nucleophilic attack of the resulting indazolide anion on the alkyl halide. This approach typically yields a difficult-to-separate mixture of the N1 and N2 isomers.

A representative example using isopropyl iodide and sodium hydride on a substituted indazole resulted in a mixture of N1 and N2 products in 38% and 46% yields, respectively, demonstrating the lack of selectivity.[1]

Experimental Protocol: Direct Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate with Isopropyl Iodide [1]

-

To a solution of methyl 5-bromo-1H-indazole-3-carboxylate in dimethylformamide (DMF), sodium hydride (NaH) is added.

-

Isopropyl iodide is then introduced to the reaction mixture.

-

The reaction is stirred at room temperature for 2 hours.

-

Following the reaction, the mixture is worked up and purified by chromatography to separate the N1 and N2 isomers.

Regioselective N2-Alkylation via Trichloroacetimidate

A modern and highly regioselective method for the synthesis of 2-alkyl-2H-indazoles employs an alkyl 2,2,2-trichloroacetimidate as the alkylating agent, promoted by a strong acid catalyst such as trifluoromethanesulfonic acid (TfOH) or copper(II) triflate.[2][3][4] This method provides excellent yields and outstanding selectivity for the N2 isomer.

Experimental Protocol: Selective N2-Alkylation of 1H-Indazole with Isopropyl 2,2,2-trichloroacetimidate [2][4]

-

To a solution of 1H-indazole in a suitable solvent such as 1,2-dichloroethane (DCE), is added isopropyl 2,2,2-trichloroacetimidate.

-

Trifluoromethanesulfonic acid (TfOH) is then added as a catalyst.

-

The reaction mixture is stirred at 25 °C for 18-24 hours.

-

Upon completion, the reaction is quenched and the product is isolated and purified, yielding the desired this compound with high purity and yield.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis pathways.

Conclusion

For the synthesis of this compound, the method of choice for researchers and drug development professionals will depend on the desired level of regioselectivity and overall efficiency. While direct alkylation offers a simple approach, it necessitates challenging purification to isolate the desired N2 isomer from the N1 byproduct. In contrast, the use of isopropyl 2,2,2-trichloroacetimidate under acidic catalysis provides a highly selective and high-yielding route directly to this compound, making it the superior method for applications where isomeric purity is critical.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]

- 3. Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2H-Indazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to 2-Isopropyl-2H-indazole: Properties, Synthesis, and Therapeutic Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, a representative synthetic protocol, and the broader medicinal chemistry context of 2-Isopropyl-2H-indazole. Given the limited publicly available experimental data for this specific molecule, this guide combines predicted properties with experimental data from closely related analogs to offer a valuable resource for researchers.

Core Physical and Chemical Properties

| Property | This compound (Predicted/Estimated) | 2-Methyl-2H-indazole (Experimental) | Data Source |

| Molecular Formula | C₁₀H₁₂N₂ | C₈H₈N₂ | - |

| Molecular Weight | 160.22 g/mol | 132.16 g/mol | [1] |

| Boiling Point | ~250-270 °C at 760 mmHg (Estimated) | - | - |

| Melting Point | Not available | Not available | - |

| LogP (Octanol/Water) | ~2.5 (Estimated) | 1.9 | [1] |

| pKa | ~2.0-3.0 (Basic, Estimated) | Not available | - |

| Appearance | Expected to be a solid or oil at room temp. | - | - |

| Solubility | Predicted to be sparingly soluble in water. | Soluble in organic solvents. | [2] |

Note: Predicted values are derived from computational models and should be used as estimations. Experimental verification is recommended.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the regioselective N-alkylation of indazole. The following protocol is a representative method adapted from general procedures for the synthesis of N-alkylindazoles.[3]

Reaction Scheme:

Materials and Reagents:

-

1H-Indazole

-

2-Iodopropane (or 2-bromopropane)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole (1.0 equivalent).

-

Solvent and Base Addition: Add anhydrous DMF or THF to dissolve the indazole. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Alternatively, potassium carbonate (2.0 equivalents) can be used as a milder base.

-

Alkylation: Stir the mixture at 0 °C for 30 minutes (if using NaH) or at room temperature for 15 minutes (if using K₂CO₃). Add 2-iodopropane (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, which will be a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR (Predicted): The spectrum is expected to show a septet for the isopropyl methine proton (CH) and a doublet for the two methyl groups (CH₃). The aromatic protons on the indazole ring would appear as a series of multiplets in the downfield region.

-

¹³C NMR (Predicted): The spectrum would show distinct signals for the isopropyl methine and methyl carbons, as well as characteristic signals for the carbon atoms of the bicyclic aromatic ring system.

Biological and Medicinal Context

The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[4] Its versatile structure allows for interactions with a wide range of biological targets.[5]

The Indazole Core in FDA-Approved Drugs

The following diagram illustrates the central role of the indazole moiety in several important therapeutic agents.

The diverse pharmacological activities of indazole derivatives include anti-inflammatory, antimicrobial, and anticancer properties.[2][6] This makes the indazole nucleus a valuable starting point for the design of novel therapeutic agents. While the specific biological activity of this compound is not extensively documented, its synthesis and characterization are relevant for structure-activity relationship (SAR) studies in the development of new indazole-based drugs.

Conclusion

This compound represents a simple, yet under-characterized member of the medicinally important indazole family. While direct experimental data on its physical and chemical properties are sparse, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from related compounds. The significance of the indazole core in drug discovery underscores the importance of synthesizing and evaluating novel derivatives like this compound to explore new therapeutic possibilities. Researchers are encouraged to use the provided information as a foundation for further experimental investigation into this and related molecules.

References

- 1. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

2-Isopropyl-2H-indazole mechanism of action

An In-depth Technical Guide on the Mechanism of Action of 2H-Indazole Derivatives as Selective COX-2 Inhibitors

Introduction

The 2H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 2H-indazole have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] While specific data on 2-Isopropyl-2H-indazole is not extensively available in the public domain, this guide will provide an in-depth technical overview of a well-characterized class of 2H-indazole derivatives: selective cyclooxygenase-2 (COX-2) inhibitors. Understanding the mechanism of action of these compounds offers valuable insights into the therapeutic potential of the 2H-indazole scaffold.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the signaling pathways, quantitative data on enzyme inhibition, and the experimental protocols used to characterize these compounds.

Core Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for the anti-inflammatory effects of this class of 2H-indazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. Both COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are crucial mediators of inflammation, pain, and fever.[2]

COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3][4] By selectively inhibiting COX-2, these 2H-indazole derivatives can reduce the production of pro-inflammatory prostaglandins, thereby exerting their anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][4]

The selectivity for COX-2 is attributed to the structural differences in the active sites of the two enzyme isoforms. The active site of COX-2 is larger and has a side pocket that can accommodate the bulkier side groups present on selective inhibitors, a feature that is absent in the more constricted active site of COX-1.[2]

Signaling Pathway of COX-2 in Inflammation

The following diagram illustrates the role of COX-2 in the arachidonic acid signaling pathway and the point of intervention for selective inhibitors.

Caption: COX-2 Signaling Pathway and Inhibition.

Quantitative Data on COX-2 Inhibition

The inhibitory potency and selectivity of 2H-indazole derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. The selectivity index (SI) is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with a higher value indicating greater selectivity for COX-2.

The following table summarizes the in vitro COX inhibitory activity of a series of synthesized 2,3-diaryl-2H-indazole derivatives.

| Compound ID | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| 18 | H | 4-F | > 100 | 2.5 | > 40 |

| 21 | H | 4-SO2Me | > 100 | 0.8 | > 125 |

| 23 | 4-OMe | 4-F | > 100 | 5.2 | > 19.2 |

| 26 | 4-OMe | 4-SO2Me | > 100 | 1.5 | > 66.7 |

| Celecoxib | - | - | 15 | 0.04 | 375 |

Data adapted from a study on the synthesis and biological evaluation of 2H-indazole derivatives.[5] Note that the specific compound numbering is from the cited source.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is a critical step in the evaluation of novel anti-inflammatory agents. A common method is the in vitro enzyme inhibition assay, which measures the production of prostaglandins in the presence of the test compound.

In Vitro COX Inhibition Assay

Objective: To determine the IC50 values of test compounds against human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compounds (2H-indazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitor (e.g., Celecoxib)

-

Prostaglandin screening ELISA kit

Procedure:

-

Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the reaction buffer.

-

Incubation with Inhibitor: The diluted enzyme is pre-incubated with various concentrations of the test compound or the reference inhibitor for a defined period (e.g., 10 minutes) at 37°C to allow for binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.[3]

-

Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is stopped by the addition of a quenching agent, such as hydrochloric acid.[3]

-

Quantification of Prostaglandins: The amount of prostaglandin (e.g., PGE2) produced is quantified using a specific and sensitive method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical in vitro COX inhibition assay.

References

- 1. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors [mdpi.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 2H-Indazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 2H-indazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This technical guide provides an in-depth review of the current state of research on 2H-indazole derivatives, focusing on their synthesis, diverse biological activities, and therapeutic potential. Quantitative data are summarized in structured tables for comparative analysis, detailed experimental protocols for key assays are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Synthesis of 2H-Indazole Derivatives

The synthesis of the 2H-indazole core can be achieved through various methods, with the Cadogan reductive cyclization being a prominent and versatile approach.[3] This reaction typically involves the deoxygenation of an o-nitrobenzylamine or a related precursor using a phosphine or phosphite reagent.

This protocol is adapted from a procedure published in Organic Syntheses, a reliable source for detailed and reproducible synthetic methods.[1]

Step 1: Synthesis of o-Nitrobenzalaniline

-

A mixture of aniline (14 g, 0.15 mol) and o-nitrobenzaldehyde (22.7 g, 0.15 mol) is heated in a 100-mL round-bottomed flask on a water bath for 1 hour.

-

After cooling, the mixture is dissolved in 100 mL of ether.

-

The ethereal solution is dried over anhydrous sodium sulfate, and the ether is removed by rotary evaporation.

-

The resulting residue, which solidifies on standing, is recrystallized from a water-ethanol mixture (1:8, 55 mL) to yield yellow crystals of o-nitrobenzalaniline.

Step 2: Reductive Cyclization to 2-Phenyl-2H-indazole

-

In a 200-mL round-bottomed flask fitted with a condenser, triethyl phosphite (50 g, 0.30 mol) and o-nitrobenzalaniline (22.6 g, 0.10 mol) are mixed.[1]

-

The apparatus is flushed with nitrogen and maintained under a nitrogen atmosphere throughout the reaction.

-

The reaction mixture is heated in an oil bath at 150°C for 8 hours.

-

After cooling, the condenser is replaced with a Claisen distillation head, and excess triethyl phosphite and the by-product triethyl phosphate are removed by vacuum distillation.

-

The crude 2-phenylindazole is then purified by crystallization from an ethanol-water mixture (7:3) to yield pale yellow crystals.

Experimental Workflow: Cadogan Synthesis of 2-Phenyl-2H-indazole

Caption: Workflow for the two-step synthesis of 2-phenyl-2H-indazole.

Biological Activities of 2H-Indazole Derivatives

2H-Indazole derivatives exhibit a broad spectrum of biological activities, including antiprotozoal, anti-inflammatory, and anticancer properties.

Several studies have demonstrated the potent activity of 2H-indazole derivatives against various protozoan parasites, often showing greater efficacy than the standard drug metronidazole.[4]

Table 1: Antiprotozoal Activity of Selected 2H-Indazole Derivatives (IC50 in µM)

| Compound | R1 | R2 | E. histolytica | G. intestinalis | T. vaginalis | Reference |

| 1 | H | H | 0.340 | 0.290 | 0.450 | [4] |

| 2 | 4-Cl | H | 0.120 | 0.130 | 0.150 | [4] |

| 3 | 4-COOCH3 | H | 0.110 | 0.100 | 0.140 | [4] |

| 4 | H | 4-Cl | 0.280 | 0.320 | 0.410 | [4] |

| 5 | H | 4-COOCH3 | 0.095 | 0.070 | 0.130 | [4] |

| Metronidazole | - | - | 0.980 | 0.900 | 2.100 | [4] |

The anti-inflammatory effects of 2H-indazole derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[5][6]

Table 2: COX-2 Inhibitory Activity of Selected 2H-Indazole Derivatives

| Compound | R | COX-2 IC50 (µM) | COX-1 Inhibition at 30 µM | Reference |

| 6 | 4-SO2NH2 | 0.409 | Not detected | [6] |

| 7 | 3-F, 4-CH3 | ~1.0 | Not detected | [6] |

| 8 | 4-F | >2.0 | Not detected | [6] |

| Celecoxib | - | 0.78 | - | [7] |

2H-Indazole derivatives have shown significant potential as anticancer agents, with activities against a range of cancer cell lines.[8][9][10] Their mechanisms of action often involve the inhibition of protein kinases crucial for tumor growth and angiogenesis.[11]

Table 3: Anticancer Activity of Selected 2H-Indazole Derivatives (IC50 in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| 9 (2f in source) | 4T1 (Breast) | 0.23 | [9] |

| A549 (Lung) | 1.15 | [9] | |

| HepG2 (Liver) | 0.80 | [9] | |

| MCF-7 (Breast) | 0.34 | [9] | |

| 10 (3b in source) | MCF-7 (Breast) | 32.92 | [8] |

| 11 (3h in source) | HeLa (Cervical) | 12.08 | [8] |

| 12 (3d in source) | SKOV3 (Ovarian) | 29.06 | [8] |

| Doxorubicin | 4T1 (Breast) | 0.75 | [9] |

Table 4: Kinase Inhibitory Activity of Selected 2H-Indazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| 13 | VEGFR-2 | 3.45 | [11] |

| Tie-2 | 2.13 | [11] | |

| 14 | SGK1 | 795 | [2] |

| Tie2 | 1120 | [2] |

Experimental Protocols for Biological Assays

This protocol is a generalized procedure based on methods described for Trichomonas vaginalis.[12][13]

-

Parasite Culture: T. vaginalis isolates are cultured in Diamond's medium supplemented with horse serum at 37°C.

-

Drug Dilution: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in the culture medium in a 96-well microtiter plate.

-

Inoculation: An inoculum of 1 x 104 parasites per well is added to the drug dilutions.

-

Incubation: The plates are incubated at 37°C for 48 hours.

-

Determination of Minimum Lethal Concentration (MLC): The MLC is determined as the lowest drug concentration at which no motile parasites are observed under an inverted microscope. The IC50 can be determined by counting viable parasites or using a viability assay.

This protocol is based on commercially available kits.[13]

-

Reagent Preparation: Reconstitute and dilute COX-2 enzyme, COX probe, and cofactor in the provided assay buffer.

-

Inhibitor Addition: Add 10 µL of the test 2H-indazole derivative (at 10x the final desired concentration) or a known inhibitor (e.g., celecoxib) to the wells of a 96-well plate.

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C. The rate of fluorescence increase is proportional to COX-2 activity.

-

IC50 Calculation: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

This protocol is based on commercially available kinase assay kits.

-

Master Mix Preparation: Prepare a master mix containing 1x kinase buffer, ATP, and the appropriate substrate.

-

Compound Addition: Add the test 2H-indazole derivative to the wells of a 384-well plate.

-

Enzyme Addition: Add diluted VEGFR-2 kinase to the wells.

-

Kinase Reaction: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

-

ATP Detection: Add a reagent that detects the amount of remaining ATP (e.g., ADP-Glo™). The luminescence signal is inversely proportional to the kinase activity.

-

Luminescence Reading: Read the luminescence on a plate reader.

-

IC50 Calculation: Calculate the percent inhibition of VEGFR-2 activity at different compound concentrations to determine the IC50 value.

Signaling Pathways Involving 2H-Indazole Derivative Targets

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Several 2H-indazole derivatives have been identified as inhibitors of this pathway.

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by 2H-indazole derivatives.

The Tie2 receptor tyrosine kinase and its angiopoietin (Ang) ligands are crucial for the maturation and stabilization of blood vessels. Inhibition of Tie2 is another strategy for anti-angiogenic therapy.

Caption: Overview of the Ang1/Tie2 signaling pathway and its inhibition.

Src is a non-receptor tyrosine kinase that plays a role in various cellular processes, including proliferation, survival, and migration. Its dysregulation is often implicated in cancer.

Caption: Key signaling pathways downstream of Src kinase.

Serum/glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase involved in cell survival, proliferation, and ion channel regulation. It is a downstream effector of the PI3K pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CDC - Parasites - Trichomonas vaginalis Susceptibility Testing [cdc.gov]

Thermodynamic Stability of 1H-Indazole vs. 2H-Indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic stability of 1H-indazole and its tautomer, 2H-indazole. A comprehensive review of computational and experimental data is presented to elucidate the energetic relationship between these two isomers, a critical consideration in the fields of medicinal chemistry and materials science where indazole derivatives are frequently employed.

Core Findings: 1H-Indazole as the Predominant Tautomer

Both extensive computational modeling and experimental evidence consistently demonstrate that 1H-indazole is the thermodynamically more stable tautomer compared to 2H-indazole. This stability is observed in the gas phase, in solution, and in the solid state. The enhanced stability of the 1H form is often attributed to its greater aromatic character, resembling a benzenoid structure, whereas the 2H form has a quinonoid-like structure which is energetically less favorable.

Quantitative Thermodynamic Data

The relative stability of the 1H- and 2H-indazole tautomers has been quantified through various experimental and computational methods. The following table summarizes the key thermodynamic parameters, highlighting the energy difference between the two forms. A positive value indicates that 2H-indazole is higher in energy (less stable) than 1H-indazole.

| Thermodynamic Parameter | Value (kcal/mol) | Method | Phase/Solvent | Reference |

| Gibbs Free Energy Difference (ΔG) | 2.3 | pKa Measurements | Water | |

| 4.1 | MP2/6-31G | Gas Phase | ||

| Energy Difference (ΔE) | 3.6 | MP2/6-31G | Gas Phase | |

| 4.46 | DFT (B97X-D/6-31G) | Not Specified | [1] | |

| 5.3 | B3LYP | Gas Phase | [2] | |

| Enthalpy Difference (ΔH) | 4.08 | MP2/6-31G | Gas Phase | |

| Gibbs Free Energy Difference (ΔG) for Methylated Analogs | 3.2 | Not Specified | Not Specified |

Experimental and Computational Methodologies

The determination of the relative thermodynamic stability of indazole tautomers relies on a combination of experimental techniques and computational chemistry.

Experimental Protocols

1. pKa Measurement in Aqueous Solution:

The relative population of tautomers in solution can be inferred from pKa measurements. While the detailed experimental protocol for indazole specifically was not available in the searched literature, a general methodology for pKa determination by spectrophotometry is as follows:

-

Sample Preparation: A stock solution of indazole is prepared in a suitable solvent (e.g., water or a buffer with known ionic strength).

-

pH Titration: A series of solutions with varying pH values are prepared by adding known amounts of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. The changes in absorbance at specific wavelengths corresponding to the different protonated and deprotonated species are monitored.

-

Data Analysis: The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation. The equilibrium constant (KT) for the tautomerization can be derived from the pKa values of the N1- and N2-methylated indazole derivatives, which serve as models for the 1H- and 2H-tautomers, respectively. The Gibbs free energy difference is then calculated using the equation: ΔG = -RTlnKT.

2. Gas-Phase Electronic Spectroscopy:

Electronic spectroscopy in the gas phase provides direct evidence for the predominant tautomer in an isolated environment.

-

Sample Introduction: A sample of indazole is heated in a cell to generate a sufficient vapor pressure.

-

Spectroscopic Measurement: A beam of ultraviolet light is passed through the vapor-phase sample, and the absorption of light as a function of wavelength is measured.

-

Spectral Analysis: The resulting spectrum is compared to the spectra of N1-methyl and N2-methyl indazole, which are used as standards for the 1H- and 2H-tautomers. The clear predominance of spectral features corresponding to the N1-methyl derivative confirms the higher population of the 1H-tautomer in the gas phase.

Computational Protocols

A variety of quantum mechanical methods have been employed to calculate the energy difference between the 1H- and 2H-indazole tautomers.

-

Ab Initio Methods (e.g., Møller-Plesset perturbation theory, MP2): These calculations are based on first principles and do not rely on empirical parameterization.

-

Geometry Optimization: The molecular geometries of both 1H- and 2H-indazole are optimized to find the lowest energy structures.

-

Energy Calculation: Single-point energy calculations are then performed at a higher level of theory or with a larger basis set (e.g., MP2/6-31G**) to obtain accurate electronic energies.

-

Thermodynamic Corrections: Frequency calculations are performed to obtain zero-point vibrational energies, thermal corrections, and entropy, which are used to calculate the enthalpy (ΔH) and Gibbs free energy (ΔG) differences at a specific temperature (e.g., 298 K).

-

-

Density Functional Theory (DFT): DFT methods are a popular choice for their balance of accuracy and computational cost.

-

Functional and Basis Set Selection: A functional (e.g., B3LYP, B97X-D) and a basis set (e.g., 6-31G*, 6-311++G(d,p)) are chosen.

-

Calculations: Similar to ab initio methods, geometry optimization and frequency calculations are performed for both tautomers to determine their relative energies, enthalpies, and free energies.

-

Visualization of Thermodynamic Relationship

The following diagram illustrates the energetic landscape of the 1H- and 2H-indazole tautomers, clearly showing the greater thermodynamic stability of the 1H form.

Caption: Thermodynamic relationship between 1H- and 2H-indazole.

Conclusion

The collective evidence from a range of experimental and computational studies unequivocally establishes that 1H-indazole is the more thermodynamically stable tautomer compared to 2H-indazole. The energy difference between the two forms is significant, typically in the range of 2-5 kcal/mol, depending on the phase and the method of determination. This inherent stability of the 1H-tautomer is a fundamental property of the indazole ring system and has important implications for its reactivity, molecular recognition, and application in drug design and materials science. Researchers and professionals working with indazole-containing compounds should consider the predominance of the 1H-tautomer in their experimental design and interpretation of results.

References

Pioneering Investigations into the Biological Activities of Indazoles: A Technical Guide

An In-depth Exploration of the Foundational Research on Indazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide delves into the seminal, early research that first unearthed the diverse biological activities of indazoles, with a particular focus on the anti-inflammatory, analgesic, and local anesthetic properties of one of its most notable early derivatives, benzydamine.

Anti-Inflammatory and Analgesic Properties: The Emergence of Benzydamine

Early investigations in the 1960s identified 1-substituted-3-dimethylaminoalkoxy-1H-indazoles as a promising class of compounds with potent pharmacological effects.[2] Among these, benzydamine (1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole) quickly became a focal point of research due to its significant anti-inflammatory and analgesic properties.[2][3]

Quantitative Analysis of Early Anti-Inflammatory and Analgesic Studies

The initial pharmacological assessments of benzydamine revealed its efficacy in various animal models of inflammation and pain. The following tables summarize the key quantitative data from this early research.

| Compound | Assay | Animal Model | Route of Administration | Effective Dose (ED50) / % Inhibition | Reference |

| Benzydamine | Carrageenan-induced Paw Edema | Rat | Oral | ED50: 25 mg/kg | [3] |

| Benzydamine | Cotton Pellet Granuloma | Rat | Oral | 33% inhibition at 50 mg/kg/day | [3] |

| Benzydamine | UV-induced Erythema | Guinea Pig | Topical | Significant inhibition | [3] |

Table 1: Early In Vivo Anti-Inflammatory Activity of Benzydamine

| Compound | Assay | Animal Model | Route of Administration | Effective Dose (ED50) / % Inhibition | Reference |

| Benzydamine | Phenylquinone Writhing Test | Mouse | Oral | ED50: 18 mg/kg | [3] |

| Benzydamine | Hot Plate Test | Mouse | Oral | Ineffective | [3] |

Table 2: Early In Vivo Analgesic Activity of Benzydamine

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Benzydamine | Mouse | Oral | 460 mg/kg | [4] |

| Benzydamine | Rat | Oral | 950 mg/kg | [4] |

| Benzydamine | Mouse | Intraperitoneal | 109 mg/kg | [4] |

| Benzydamine | Mouse | Subcutaneous | 445 mg/kg | [4] |

| Benzydamine | Mouse | Intravenous | 25 mg/kg | [4] |

Table 3: Acute Toxicity of Benzydamine in Early Studies

Unraveling the Mechanism of Action: A Departure from Traditional NSAIDs

A key finding from the early research was that benzydamine's mechanism of action differed significantly from that of aspirin-like non-steroidal anti-inflammatory drugs (NSAIDs).[5] While traditional NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis, benzydamine was found to be a weak inhibitor of this pathway.[5] Instead, its anti-inflammatory effects were attributed to other mechanisms, including the inhibition of pro-inflammatory cytokine synthesis and membrane stabilization.[5]

Signaling Pathway of Benzydamine's Anti-Inflammatory Action

Caption: Mechanism of Benzydamine's Anti-Inflammatory Action.

Local Anesthetic Properties

In addition to its anti-inflammatory and analgesic effects, early studies also highlighted the local anesthetic properties of benzydamine. This activity was attributed to its ability to stabilize cell membranes, a characteristic shared with established local anesthetics.[5] This property contributed to its efficacy in providing rapid pain relief when applied topically.

Experimental Protocols from Early Research

The foundational understanding of the biological activities of indazoles was built upon a series of well-defined experimental protocols. The following sections detail the methodologies employed in the key early in vivo assays.

Carrageenan-Induced Paw Edema in Rats

This widely used model of acute inflammation was instrumental in characterizing the anti-inflammatory effects of benzydamine.

Protocol:

-

Animals: Male Wistar rats weighing between 150-200g were used.

-

Procedure:

-

A 0.1 mL injection of 1% carrageenan suspension in saline was administered into the sub-plantar region of the right hind paw of the rats.

-

The test compound (benzydamine) or vehicle (control) was administered orally at various doses one hour prior to the carrageenan injection.

-

The volume of the paw was measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema was calculated for each group relative to the control group. The ED50 (the dose causing 50% inhibition of edema) was then determined.

Phenylquinone-Induced Writhing Test in Mice

This assay was employed to assess the analgesic activity of early indazole derivatives.

Protocol:

-

Animals: Male albino mice were used.

-

Procedure:

-

The test compound (benzydamine) or vehicle (control) was administered orally.

-

After a set period (e.g., 30 minutes), a 0.25 mL intraperitoneal injection of a 0.02% solution of phenylquinone in 5% ethanol was administered to induce a characteristic writhing response (stretching and constriction of the abdomen).

-

The number of writhes was counted for a defined period (e.g., 5-15 minutes) after the phenylquinone injection.

-

-

Data Analysis: The percentage inhibition of writhing was calculated for the treated groups compared to the control group, and the ED50 was determined.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Early Synthetic Approaches to the Indazole Core

The pioneering biological investigations into indazoles were underpinned by advancements in their chemical synthesis. The original synthesis of benzydamine, as described by Palazzo and colleagues, involved the reaction of 1-benzyl-1H-indazol-3-ol with 3-(dimethylamino)propyl chloride.[2] This foundational work paved the way for the creation of a diverse library of indazole derivatives for pharmacological screening.

Conclusion

The early research into the biological activities of indazoles, particularly the work on benzydamine, laid a crucial foundation for the development of this important class of therapeutic agents. These initial studies not only demonstrated the potent anti-inflammatory, analgesic, and local anesthetic properties of indazole derivatives but also revealed a unique mechanism of action that set them apart from traditional NSAIDs. The experimental protocols developed and refined during this period have remained fundamental in the preclinical evaluation of anti-inflammatory and analgesic drugs. This early body of work continues to inspire the design and synthesis of novel indazole-based compounds with a wide range of therapeutic applications.

References

- 1. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]

- 2. Synthesis and pharmacological properties of 1-substituted 3-dimethylaminoalkoxy-1H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological research on benzydamine-a new analgesic-anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Benzydamine, an unique model of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 2-Isopropyl-2H-indazole Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The substitution at the N-2 position, such as with an isopropyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This document provides an overview of the applications of 2-isopropyl-2H-indazole derivatives, with a focus on their potential as anticancer, anti-inflammatory, and antiprotozoal agents. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development in this area.

While specific data for this compound is limited in publicly available literature, the following sections leverage data from closely related 2-substituted-2H-indazole derivatives to illustrate the therapeutic potential and methodologies for evaluation.

Anticancer Applications

Derivatives of 2H-indazole have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis and inhibition of protein kinases.

Induction of Apoptosis via the Mitochondrial Pathway

Several studies have shown that 2H-indazole derivatives can induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to a cascade of events culminating in programmed cell death.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 2-phenyl-2H-indazole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast) | 0.23 | [1] |

| HepG2 (Liver) | 0.80 | [1] | |

| MCF-7 (Breast) | 0.34 | [1] | |

| 2o | A549 (Lung) | 2.10 | |

| 4T1 (Breast) | 0.59 | ||

| HepG2 (Liver) | 5.16 | ||

| 2p | A549 (Lung) | 3.22 | |

| 4T1 (Breast) | 1.15 | ||

| HepG2 (Liver) | 8.77 |

Experimental Protocol: MTT Assay for Cell Viability

This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Anti-inflammatory Applications

Certain 2H-indazole derivatives exhibit anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Mechanism of Action: COX-2 Inhibition

COX-2 is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation. Inhibition of COX-2 can therefore reduce the inflammatory response.

Experimental Protocol: In Vitro COX-2 Fluorometric Inhibitor Screening Assay

This protocol outlines a method for assessing the COX-2 inhibitory activity of this compound derivatives.

Materials:

-

Human recombinant COX-2 enzyme

-

COX assay buffer

-

COX probe (e.g., ADHP)

-

Arachidonic acid (substrate)

-

Hemin

-

This compound derivative stock solution (in DMSO)

-

Celecoxib (positive control)

-

96-well black microtiter plate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the this compound derivative and celecoxib to the desired concentrations in the assay buffer.

-

Assay Setup: In a 96-well black plate, add the following to the respective wells:

-

Blank: 160 µL assay buffer, 10 µL hemin.

-

Enzyme Control (100% activity): 150 µL assay buffer, 10 µL hemin, 10 µL diluted COX-2 enzyme.

-

Inhibitor Wells: 140 µL assay buffer, 10 µL hemin, 10 µL diluted COX-2 enzyme, 10 µL of the diluted test compound.

-

Positive Control: 140 µL assay buffer, 10 µL hemin, 10 µL diluted COX-2 enzyme, 10 µL of diluted celecoxib.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the COX probe to all wells, followed by 10 µL of arachidonic acid solution to initiate the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence (Excitation: 535 nm, Emission: 587 nm) in kinetic mode for 10-20 minutes.

-

Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the compound concentration to calculate the IC50 value.

Antiprotozoal Applications

Derivatives of 2H-indazole have shown promising activity against various protozoan parasites, including those responsible for intestinal and vaginal infections.

Quantitative Data: In Vitro Antiprotozoal Activity

The following table presents the IC50 values of representative 2-phenyl-2H-indazole derivatives against several protozoan parasites.

| Compound ID | E. histolytica IC50 (µM) | G. intestinalis IC50 (µM) | T. vaginalis IC50 (µM) | Reference |

| 2 | < 0.050 | 0.231 | 0.176 | [2] |

| 4 | < 0.050 | 0.207 | 0.119 | [2] |

| 11 | < 0.050 | 0.100 | 0.125 | [2] |

| 16 | 0.155 | < 0.050 | 0.098 | [2] |

| 18 | < 0.050 | < 0.050 | 0.087 | [2] |

| 20 | < 0.050 | < 0.050 | 0.065 | [2] |

| 22 | 0.121 | < 0.050 | 0.089 | [2] |

Experimental Protocol: In Vitro Antiprotozoal Susceptibility Assay

This protocol provides a general method for evaluating the activity of this compound derivatives against protozoan parasites like Giardia intestinalis.

Materials:

-

Giardia intestinalis trophozoites

-

TYI-S-33 medium supplemented with bovine bile and antibiotics

-

This compound derivative stock solution (in DMSO)

-

Metronidazole (positive control)

-

96-well microtiter plates

-

Inverted microscope

-

Hemocytometer

Procedure:

-

Parasite Culture: Culture G. intestinalis trophozoites in TYI-S-33 medium at 37°C.

-

Assay Setup: In a 96-well plate, add serial dilutions of the this compound derivative and metronidazole.

-

Parasite Inoculation: Add a suspension of G. intestinalis trophozoites (e.g., 1 x 10^4 cells/mL) to each well. Include a parasite-only control (no drug) and a blank (medium only).

-

Incubation: Incubate the plate anaerobically at 37°C for 48 hours.

-

Growth Inhibition Assessment: After incubation, determine the number of viable trophozoites in each well using an inverted microscope and a hemocytometer.

-

Data Analysis: Calculate the percentage of growth inhibition for each compound concentration compared to the parasite-only control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

General Synthetic Workflow

The synthesis of 2-substituted-2H-indazoles can be achieved through various synthetic routes. A common approach involves the cyclization of an appropriately substituted precursor. The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound derivatives.

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should consult original publications and optimize the conditions for their specific experimental setup. The biological data presented is for illustrative purposes and is based on 2-phenyl-2H-indazole derivatives, which may not be fully representative of the activity of this compound.

References

Application Notes and Protocols: 2-Isopropyl-2H-indazole as a Versatile Scaffold for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved and investigational drugs. Among its various isomers, the 2H-indazole moiety has garnered significant attention for its role in the development of potent and selective kinase inhibitors. The strategic placement of a bulky yet lipophilic isopropyl group at the N2 position can provide favorable interactions within the ATP-binding pocket of various kinases, leading to enhanced potency and selectivity. This document provides a comprehensive overview of the application of 2-isopropyl-2H-indazole as a building block for kinase inhibitors, complete with detailed experimental protocols and data presented for easy comparison. The kinases covered in these notes include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Extracellular Signal-regulated Kinase (ERK), and Rho-associated coiled-coil containing protein kinase (ROCK).

Data Presentation

The following tables summarize the in vitro potency of representative kinase inhibitors incorporating the this compound scaffold.

Table 1: Cyclin-Dependent Kinase (CDK) Inhibition Profile

| Compound ID | Target Kinase | IC50 (nM) |

| Compound 1 | CDK1/CycB | 8 |

| CDK2/CycA | 4 | |

| CDK4/CycD1 | 15 | |

| CDK8/CycC | 25 | |

| CDK9/CycT1 | 5 |

Compound 1: N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine[1]

Table 2: VEGFR-2, ERK1/2, and ROCK-II Inhibition Profiles (Hypothetical Data for Illustrative Purposes)

| Compound ID | Target Kinase | IC50 (nM) |

| Compound 2 | VEGFR-2 | 12 |

| Compound 3 | ERK1 | 25 |

| ERK2 | 30 | |

| Compound 4 | ROCK-II | 18 |

Note: Compounds 2, 3, and 4 are hypothetical examples based on the known activity of indazole-based inhibitors for these targets, designed to illustrate the potential of the this compound scaffold. Actual IC50 values would be determined experimentally.

Signaling Pathways and Experimental Workflows

To visualize the intricate cellular processes and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathways

Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway and Inhibition.

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Caption: ERK Signaling Pathway and Locus of Inhibition.

Caption: ROCK Signaling Pathway and Mechanism of Inhibition.

Experimental Workflows

Caption: General Synthetic Workflow for this compound Kinase Inhibitors.

References

Application Notes and Protocols for Efficacy Testing of 2-Isopropyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of 2-Isopropyl-2H-indazole, a novel compound belonging to the indazole class of molecules known for their diverse biological activities. Based on the established pharmacology of related 2H-indazole derivatives, this document outlines a tiered experimental approach, beginning with broad in vitro screening to identify the primary mechanism of action, followed by detailed cell-based assays and culminating in preclinical in vivo efficacy studies. The protocols detailed herein focus on two primary, plausible mechanisms of action: cell cycle inhibition via Cyclin-Dependent Kinase (CDK) antagonism and anti-inflammatory activity through Cyclooxygenase-2 (COX-2) inhibition. This structured approach is designed to rigorously characterize the pharmacological profile of this compound and determine its therapeutic potential.

Introduction

Indazoles are aromatic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2] Specifically, derivatives of 2H-indazole have been identified as potent inhibitors of key therapeutic targets. Several patents and research articles describe 2H-indazole derivatives as inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6, which are crucial regulators of the cell cycle and are implicated in the proliferation of cancer cells.[3][4] Additionally, some 2H-indazole compounds have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways.[5]

This document provides a detailed experimental design to elucidate the efficacy and mechanism of action of this compound. The proposed workflow is designed to first screen for its primary biological activity and then to confirm and quantify its efficacy in relevant biological systems.

Experimental Workflow

The experimental design is structured as a three-tiered approach, moving from general screening to specific efficacy testing.

Figure 1: Tiered experimental workflow for characterizing this compound.

Tier 1: In Vitro Target Screening Protocols

The initial phase focuses on determining the primary molecular target of this compound using purified enzyme assays.

Protocol: CDK4/6 Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.

Methodology:

-

Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3, Retinoblastoma (Rb) protein substrate, ATP, this compound, and a known CDK4/6 inhibitor (e.g., Palbociclib) as a positive control.

-

Procedure:

-

Prepare a serial dilution of this compound (e.g., 0.01 µM to 100 µM).

-

In a 96-well plate, combine the kinase, Rb substrate, and the test compound or control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction and quantify the amount of phosphorylated Rb substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Protocol: COX-1/2 Inhibition Assay

Objective: To assess the inhibitory effect of this compound on COX-1 and COX-2 enzymes and determine its selectivity.

Methodology:

-

Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid substrate, this compound, and a known COX inhibitor (e.g., Celecoxib for COX-2 selectivity, Indomethacin for non-selectivity) as a positive control.

-

Procedure:

-

Prepare a serial dilution of this compound.

-

Pre-incubate the respective enzyme (COX-1 or COX-2) with the test compound or control in a 96-well plate.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for 10 minutes.

-

Measure the production of Prostaglandin E2 (PGE2) using a commercial ELISA kit.

-

-

Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Tier 1 Data Presentation

Table 1: In Vitro Enzyme Inhibition Data

| Compound | CDK4 IC50 (µM) | CDK6 IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |

|---|---|---|---|---|---|

| This compound | Result | Result | Result | Result | Result |

| Palbociclib (Control) | 0.011 | 0.015 | >100 | >100 | N/A |

| Celecoxib (Control) | N/A | N/A | 15 | 0.8 | 18.75 |

Tier 2: Cell-Based Functional Assays

Based on the results from Tier 1, proceed with the relevant cell-based assays to confirm the mechanism of action in a cellular context.

Anticancer Pathway

If this compound shows potent CDK4/6 inhibition, the following signaling pathway and experiments are relevant.

Figure 2: Simplified CDK4/6-Rb signaling pathway for cell cycle progression.

-

Objective: To evaluate the anti-proliferative effect of this compound on relevant cancer cell lines (e.g., MCF-7, a luminal breast cancer cell line dependent on CDK4/6).

-

Methodology:

-

Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 72 hours.

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.

-

-

Data Analysis: Calculate the half-maximal effective concentration (EC50).

-

Objective: To confirm target engagement by measuring the phosphorylation of the Rb protein.

-

Methodology:

-

Treat MCF-7 cells with this compound at concentrations around the proliferation EC50 for 24 hours.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane and probe with antibodies against phospho-Rb (Ser780) and total Rb.

-

-

Data Analysis: Quantify band intensity to determine the ratio of phospho-Rb to total Rb.

-

Objective: To determine if the compound induces G1 cell cycle arrest.

-

Methodology:

-

Treat MCF-7 cells with this compound for 24-48 hours.

-

Harvest cells, fix in ethanol, and stain with propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer (FACS).

-

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Pathway

If this compound shows potent and selective COX-2 inhibition, the following experiments are relevant.

-

Objective: To measure the inhibition of PGE2 production in a cellular model of inflammation.

-

Methodology:

-

Culture murine macrophages (e.g., RAW 264.7) in 24-well plates.

-

Pre-treat the cells with a serial dilution of this compound for 1 hour.

-

Stimulate inflammation by adding lipopolysaccharide (LPS).

-

After 24 hours, collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using an ELISA kit.

-

-

Data Analysis: Calculate the IC50 for PGE2 inhibition.

Tier 2 Data Presentation

Table 2: Cell-Based Assay Results | Assay | Cell Line | Parameter | Result | | :--- | :--- | :--- | :--- | | Anticancer Pathway | | Proliferation | MCF-7 | EC50 (µM) | Result | | Phospho-Rb Inhibition | MCF-7 | IC50 (µM) | Result | | Cell Cycle Analysis | MCF-7 | % Cells in G1 (at 10x EC50) | Result | | Anti-inflammatory Pathway | | PGE2 Production | RAW 264.7 | IC50 (µM) | Result |

Tier 3: In Vivo Efficacy Models

Based on promising in vitro and cell-based data, select the appropriate in vivo model to test the efficacy of this compound.

Protocol: Tumor Xenograft Model (Anticancer)

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Methodology:

-

Implant MCF-7 cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle control and treatment groups.

-

Administer this compound orally once daily at various dose levels.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, excise tumors for pharmacodynamic analysis (e.g., phospho-Rb Western blot).

-

-

Data Analysis: Compare the tumor growth inhibition (%TGI) between treated and control groups.

Protocol: Carrageenan-Induced Paw Edema Model (Anti-inflammatory)

-

Objective: To assess the in vivo anti-inflammatory activity of this compound.

-

Methodology:

-

Administer this compound orally to rats or mice at various dose levels.

-

After 1 hour, induce acute inflammation by injecting carrageenan into the sub-plantar region of the hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours post-carrageenan injection).

-

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control.

Tier 3 Data Presentation

Table 3: In Vivo Efficacy Data

| Model | Species | Dosing | Outcome | Result |

|---|---|---|---|---|

| Tumor Xenograft | ||||

| MCF-7 | Nude Mice | Dose mg/kg, PO, QD | Tumor Growth Inhibition (%) | Result |

| Paw Edema |

| Carrageenan-induced | Wistar Rats | Dose mg/kg, PO | Edema Inhibition at 3h (%) | Result |

Conclusion

This document outlines a systematic and comprehensive approach to characterizing the efficacy of this compound. By following this tiered experimental workflow, researchers can efficiently identify the primary mechanism of action, confirm its activity in cellular and in vivo models, and generate the robust data package necessary for further drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MX382938B - 2-h-indazole derivatives as cyclin-dependent kinase (cdk) inhibitors and therapeutic uses thereof - Google Patents [patents.google.com]

- 4. CN106687454A - 2H-indazole derivatives as cyclin-dependent kinase (CDK) inhibitors and their medical use - Google Patents [patents.google.com]

- 5. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 2-Isopropyl-2H-indazole

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Isopropyl-2H-indazole is a substituted indazole derivative. The indazole core is found in a variety of pharmacologically active compounds, including synthetic cannabinoids and anti-inflammatory agents.[1][2] Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, metabolism studies, and quality control of bulk materials or formulated products. This document provides detailed application notes and proposed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are based on established analytical principles for similar indazole-containing compounds.[1][3]

Method Selection

The choice between GC-MS and LC-MS/MS will depend on the sample matrix, the required sensitivity, and the available instrumentation.

-

GC-MS is a robust technique suitable for volatile and thermally stable compounds. It often provides excellent chromatographic separation and characteristic fragmentation patterns for structural confirmation.[1][3] It is a good choice for analyzing relatively clean samples, such as in-process control samples or bulk drug substances.

-

LC-MS/MS is highly sensitive and specific, making it ideal for complex biological matrices like plasma, urine, or tissue homogenates.[4][5] The use of Multiple Reaction Monitoring (MRM) enhances selectivity and reduces background noise, allowing for very low detection limits.[5]

A decision-making workflow for selecting the appropriate analytical method is presented below.

Caption: Decision tree for analytical method selection.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the proposed GC-MS and LC-MS/MS methods for the quantification of this compound. These values are based on typical performance for similar small molecules.[3][4]

| Parameter | GC-MS | LC-MS/MS |

| Linearity Range | 10 ng/mL - 1000 ng/mL | 0.1 ng/mL - 200 ng/mL |

| Limit of Detection (LOD) | 2.5 ng/mL | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 5% | < 7% |

| Inter-day Precision (%RSD) | < 8% | < 10% |

| Accuracy (% Recovery) | 90 - 110% | 92 - 108% |

| Sample Volume | 100 µL | 50 µL |

| Internal Standard (IS) | Tetracosane-d50 or similar stable isotopically labeled alkane | This compound-d7 (if available) or a structurally similar stable isotope-labeled compound |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the quantification of this compound in a non-complex matrix, such as a bulk powder or a simple formulation.

a. Sample Preparation (Solid Phase Extraction - SPE)

-

Weighing and Dissolving: Accurately weigh 10 mg of the sample and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.

-

Spiking: Prepare calibration standards and quality control (QC) samples by spiking appropriate volumes of a this compound standard solution into a blank matrix.

-

Internal Standard Addition: Add the internal standard (e.g., Tetracosane-d50) to all samples, standards, and QCs to a final concentration of 100 ng/mL.

-

Extraction:

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load 1 mL of the sample digest onto the cartridge.

-

Wash the cartridge with 3 mL of 20% methanol in water to remove polar impurities.

-

Elute the analyte with 2 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

b. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Inlet Temperature: 280°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp: 20°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Quantifier Ion: To be determined from the mass spectrum of this compound (likely the molecular ion or a major fragment).

-

Qualifier Ions (2): To be determined from the mass spectrum.

-

c. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Use a linear regression model with a 1/x weighting factor.

-

Quantify the concentration of this compound in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for the sensitive and selective quantification of this compound in complex biological matrices such as human plasma.

a. Sample Preparation (Protein Precipitation)

-

Thawing and Vortexing: Thaw plasma samples at room temperature and vortex for 10 seconds.

-

Aliquoting: Aliquot 50 µL of each plasma sample, calibration standard, and QC into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., this compound-d7 at 100 ng/mL) to each tube.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Dilution: Dilute the supernatant with 200 µL of deionized water before injection to reduce the organic content.

Caption: LC-MS/MS analytical workflow.

b. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent)

-

Mass Spectrometer: SCIEX Triple Quad 6500+ (or equivalent)

-

Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Program:

-

0.0 - 0.5 min: 5% B

-

0.5 - 2.5 min: 5% to 95% B

-

2.5 - 3.0 min: 95% B

-

3.0 - 3.1 min: 95% to 5% B

-

3.1 - 4.0 min: 5% B

-

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Parameters:

-

Curtain Gas (CUR): 35 psi

-

IonSpray Voltage (IS): 5500 V

-

Temperature (TEM): 550°C

-

Ion Source Gas 1 (GS1): 50 psi

-

Ion Source Gas 2 (GS2): 60 psi

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: To be determined by infusing a standard solution of this compound and its stable isotope-labeled internal standard. The transition from the protonated parent ion [M+H]+ to the most abundant product ion will be used for quantification. A second transition will be used for confirmation.

-

c. Data Analysis

-

Process the data using the instrument's software (e.g., SCIEX OS, MassLynx).

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibrators.

-